molecular formula C9H17NO B025074 Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) CAS No. 104547-69-5

Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)

Cat. No. B025074
CAS RN: 104547-69-5
M. Wt: 155.24 g/mol
InChI Key: LOILRRQIALTWIT-UHFFFAOYSA-N
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Description

Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI), also known as mitomycin C, is a naturally occurring antibiotic and antitumor agent. It was first isolated in 1955 from the bacterium Streptomyces caespitosus and has since been used in the treatment of various types of cancer, including bladder, breast, and lung cancer.

Mechanism of Action

Mitomycin C works by inhibiting the growth of cancer cells through the formation of DNA adducts. These adducts prevent DNA replication and induce cell death. Mitomycin C also activates the immune system, which helps to destroy cancer cells. Additionally, it has been shown to inhibit the growth of blood vessels that supply nutrients to cancer cells, which can help to slow down the growth of tumors.
Biochemical and Physiological Effects:
Mitomycin C has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis. It also activates the immune system and inhibits the growth of blood vessels that supply nutrients to cancer cells. Mitomycin C has also been shown to have anti-inflammatory properties and may be useful in the treatment of autoimmune disorders.

Advantages and Limitations for Lab Experiments

Mitomycin C has a number of advantages for use in lab experiments. It is a potent antitumor agent and has been extensively studied for its anticancer properties. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to the use of Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) C in lab experiments. It can be toxic to normal cells and may have side effects on the immune system. It is also relatively unstable and can degrade over time.

Future Directions

There are a number of future directions for the study of Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) C. One area of research is the development of new formulations and delivery methods for the compound. This could help to improve its effectiveness and reduce its toxicity. Another area of research is the identification of new targets for Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) C. This could help to expand its use in the treatment of other diseases, including infectious diseases and autoimmune disorders. Additionally, there is ongoing research into the use of Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) C in combination with other drugs to enhance its effectiveness in the treatment of cancer.

Synthesis Methods

Mitomycin C is a complex organic molecule that is synthesized through a complex process involving multiple steps. The synthesis method involves the fermentation of Streptomyces caespitosus, followed by extraction and purification of the compound. The final product is obtained through a series of chemical reactions involving oxidation and reduction.

Scientific Research Applications

Mitomycin C has been extensively studied for its antitumor properties and has been used in the treatment of various types of cancer. It works by inhibiting the growth of cancer cells and inducing cell death. It has also been studied for its potential use in combination with other drugs to enhance the effectiveness of cancer treatment. Mitomycin C has also been studied for its potential use in the treatment of other diseases, including infectious diseases and autoimmune disorders.

properties

CAS RN

104547-69-5

Product Name

Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(3,3-dimethyl-1-propan-2-ylaziridin-2-yl)ethanone

InChI

InChI=1S/C9H17NO/c1-6(2)10-8(7(3)11)9(10,4)5/h6,8H,1-5H3

InChI Key

LOILRRQIALTWIT-UHFFFAOYSA-N

SMILES

CC(C)N1C(C1(C)C)C(=O)C

Canonical SMILES

CC(C)N1C(C1(C)C)C(=O)C

synonyms

Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]- (9CI)

Origin of Product

United States

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